molecular formula C17H19NO4 B5527166 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 5666-51-3

3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5527166
CAS No.: 5666-51-3
M. Wt: 301.34 g/mol
InChI Key: HECBXVHGNXTYON-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO4 It is a derivative of benzamide, characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring and a methoxyphenylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-methoxybenzylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 4-methoxybenzylamine to form the desired amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated equipment and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the methoxyphenylmethyl group, making it less complex and potentially less active in certain biological contexts.

    4-Methoxybenzamide: Lacks the dimethoxy groups on the benzene ring, which may affect its chemical reactivity and biological activity.

    N-(4-Methoxyphenyl)benzamide: Similar structure but lacks the dimethoxy groups, which can influence its properties and applications.

Uniqueness

3,5-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the presence of both dimethoxy groups and the methoxyphenylmethyl group. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-6-4-12(5-7-14)11-18-17(19)13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECBXVHGNXTYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349967
Record name 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-51-3
Record name 3,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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